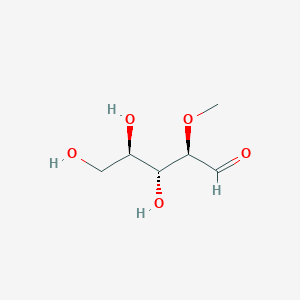

D-Ribose, 2-O-methyl-

Description

Definition and Molecular Context of 2′-O-methylation on Ribonucleic Acids

2'-O-methylation is a post-transcriptional modification where a methyl group (-CH3) is enzymatically added to the 2'-hydroxyl (-OH) group of the ribose moiety within a ribonucleotide. nih.gov This seemingly minor alteration, converting a hydroxyl to a methoxy (B1213986) group, can occur on any of the four standard nucleotides: adenosine (B11128), guanosine (B1672433), cytidine, and uridine (B1682114). the-innovation.org The resulting modified nucleoside is referred to as a 2'-O-methylated ribonucleoside (Nm). nih.gov

This modification is catalyzed by a class of enzymes known as 2'-O-methyltransferases, which utilize S-adenosylmethionine (SAM) as the methyl donor. numberanalytics.com The presence of the methyl group at the 2' position has significant stereochemical and biophysical consequences. It enhances the hydrophobicity of the RNA molecule and provides steric hindrance, which in turn influences the sugar pucker conformation, favoring the C3'-endo form characteristic of A-form RNA duplexes. nih.govoup.com This conformational preference contributes to the stabilization of RNA helical structures and protects the phosphodiester backbone from nuclease-mediated degradation. nih.govcd-genomics.com

Table 1: Comparison of Unmodified and 2'-O-methylated Ribose

| Feature | Unmodified Ribose | 2'-O-methylated Ribose (D-Ribose, 2-O-methyl-) |

| Chemical Group at 2' Position | Hydroxyl (-OH) | Methoxy (-OCH3) |

| Conformational Preference | C2'-endo or C3'-endo | Predominantly C3'-endo |

| Susceptibility to Hydrolysis | More susceptible | More resistant |

| Structural Impact | Less stable helical structures | Stabilizes A-form RNA duplexes |

Historical Perspective on the Discovery and Initial Characterization of 2′-O-methylation

The journey to understanding 2'-O-methylation began with early investigations into the composition and structure of RNA. Initial observations of this modification were made in highly abundant and stable RNA species, namely ribosomal RNA (rRNA) and transfer RNA (tRNA). numberanalytics.com For a considerable period, the detection and mapping of Nm sites posed a significant technical challenge. nih.gov

Early methods for identifying 2'-O-methylation often involved the complete hydrolysis of RNA and subsequent analysis of the resulting nucleosides. nih.gov For instance, one approach involved total RNA hydrolysis with perchloric acid and measuring the released methanol (B129727) to quantify the extent of 2'-O-methylation. nih.gov Another technique relied on the resistance of the 2'-O-methylated linkage to alkaline hydrolysis, which cleaves unmodified phosphodiester bonds. This property allowed for the selective enrichment and analysis of methylated fragments. cd-genomics.com

A significant breakthrough in the study of 2'-O-methylation was the discovery that reverse transcriptase enzymes are often stalled or paused at a 2'-O-methylated nucleotide, particularly at low concentrations of deoxynucleotide triphosphates (dNTPs). nih.gov This observation paved the way for primer extension-based methods to map Nm sites with greater precision. The development of high-throughput sequencing techniques, such as RiboMethSeq, further revolutionized the field by enabling the transcriptome-wide quantification of 2'-O-methylation levels. wikipedia.org

The discovery of the enzymatic machinery responsible for this modification, including both standalone methyltransferases and the box C/D small nucleolar RNA (snoRNA)-guided ribonucleoprotein complexes, was another pivotal moment. nih.govnih.gov This uncovered the sophisticated mechanisms that ensure the site-specific methylation of hundreds of residues, particularly in rRNAs. nih.gov

Pervasiveness and Evolutionary Conservation of 2′-O-methylation in Biological Systems

2'-O-methylation is not a rare or specialized modification; rather, it is a ubiquitous feature of the RNA world, found in all three domains of life: Archaea, Bacteria, and Eukarya. nih.gov Its presence has been documented in a vast array of RNA molecules, highlighting its fundamental importance in cellular processes. the-innovation.orgnih.gov

This modification is particularly abundant in stable non-coding RNAs such as:

Ribosomal RNA (rRNA): Contains numerous 2'-O-methylated sites, with approximately 55 identified in yeast and over 100 in humans. wikipedia.org Many of these sites are clustered in functionally critical regions of the ribosome, such as the peptidyl transferase center and the decoding site. oup.com

Transfer RNA (tRNA): Features 2'-O-methylation, which contributes to its structural integrity and function in protein synthesis. nih.govnumberanalytics.com

Small nuclear RNA (snRNA): Components of the spliceosome, the machinery responsible for pre-mRNA splicing, are also subject to 2'-O-methylation. nih.govnumberanalytics.com

Small nucleolar RNA (snoRNA): These RNAs themselves can be modified, in addition to guiding the methylation of other RNAs. the-innovation.org

More recently, 2'-O-methylation has been identified in other classes of RNA, including:

Messenger RNA (mRNA): Found at the 5' cap structure (cap1 and cap2) in higher eukaryotes and also at internal positions within the coding sequence. nih.govmdpi.com

MicroRNA (miRNA) and small-interfering RNA (siRNA): In plants, these small regulatory RNAs are often methylated at their 3' end. nih.gov

PIWI-interacting RNA (piRNA): These small non-coding RNAs involved in transposon silencing are also 2'-O-methylated at their 3' termini in animals. nih.govthe-innovation.org

Viral RNA: Many viruses utilize 2'-O-methylation to mimic host RNA and evade the innate immune system. cd-genomics.com

The evolutionary conservation of 2'-O-methylation is a strong indicator of its critical biological roles. pnas.org A significant number of 2'-O-methylation sites in rRNA are conserved from yeast to humans, underscoring their importance in the fundamental process of translation. pnas.org For example, out of 53 such sites in yeast rRNA, 38 are conserved in humans. pnas.org The enzymes responsible for this modification, the 2'-O-methyltransferases, also show remarkable evolutionary conservation. mdpi.com For instance, the fibrillarin family of methyltransferases, a key component of the snoRNP complex, is highly conserved from prokaryotes to eukaryotes. mdpi.com This deep evolutionary history suggests that 2'-O-methylation was likely present in the Last Universal Common Ancestor (LUCA) and has since diversified to participate in a wide range of cellular regulatory mechanisms. mdpi.com

Table 2: Distribution of 2'-O-methylation Across Different RNA Types

| RNA Type | Location of 2'-O-methylation | Known or Proposed Function |

| rRNA | Functionally important domains (e.g., peptidyl transferase center) | Ribosome stability, translation regulation pnas.orgnumberanalytics.com |

| tRNA | Various positions, including the anticodon loop | Structural stability, translation fidelity nih.govnumberanalytics.com |

| snRNA | Within the spliceosome components | Splicing regulation numberanalytics.comnumberanalytics.com |

| mRNA | 5' cap and internal sites | RNA stability, translation efficiency, splicing nih.govresearchgate.net |

| miRNA/siRNA | 3' end (in plants) | Stability and function nih.gov |

| piRNA | 3' end (in animals) | Biogenesis and stability the-innovation.org |

| Viral RNA | Throughout the genome | Evasion of host immune response cd-genomics.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H12O5 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(2R,3R,4R)-3,4,5-trihydroxy-2-methoxypentanal |

InChI |

InChI=1S/C6H12O5/c1-11-5(3-8)6(10)4(9)2-7/h3-7,9-10H,2H2,1H3/t4-,5+,6-/m1/s1 |

InChI Key |

ALNDFFUAQIVVPG-NGJCXOISSA-N |

Isomeric SMILES |

CO[C@@H](C=O)[C@@H]([C@@H](CO)O)O |

Canonical SMILES |

COC(C=O)C(C(CO)O)O |

Origin of Product |

United States |

Biological Occurrence and Distribution of 2′ O Methylation

Ubiquitous Presence Across Domains of Life (Archaea, Bacteria, Eukarya)

2′-O-methylation is one of the most common RNA modifications and is found in numerous cellular RNAs from species belonging to all three domains of life: Archaea, Bacteria, and Eukarya. nih.govspringernature.comspringernature.comoup.com This broad distribution highlights its ancient evolutionary origins and fundamental importance. While the enzymatic machinery for introducing this modification can differ—stand-alone protein enzymes are common in Bacteria, whereas guide-RNA-dependent complexes (snoRNPs) are the primary mechanism in Archaea and Eukarya—the resulting chemical modification is identical. nih.govoup.com In Archaea, particularly hyperthermophiles, 2′-O-methylation is abundant, which is thought to contribute to the structural stability of RNA at high temperatures. nih.govplos.org In Bacteria, these modifications are less frequent but play critical roles, including in stress responses and evading host immune systems. nih.govasm.orgoup.com Eukaryotes exhibit extensive 2′-O-methylation, especially in ribosomal RNA, which is crucial for ribosome biogenesis and function. nih.gov

Distribution in Major RNA Species

2′-O-methylation is not uniformly distributed across all RNA types; instead, it is found in specific locations within various major RNA species where it performs distinct functions. This modification is present on all four nucleotides (Adenosine, Guanosine (B1672433), Cytidine, and Uridine) and has been identified in a wide array of RNA molecules. northwestern.edu

Transfer RNA also contains several 2′-O-methylated nucleosides, although they are less numerous than in rRNA. nih.govnih.govwikipedia.org These modifications are typically found in the D-loop and the anticodon loop of the tRNA molecule. plos.orgoup.com For instance, in E. coli, three positions in tRNAs are known to be 2′-O-methylated: the highly conserved G18 in the D-loop, and positions 32 and 34 in the anticodon loop. oup.com The methylation at position G18 (Gm18) is particularly interesting as it has been shown to suppress the activation of the innate immune response in mammals. asm.orgnih.gov In general, 2′-O-methylation in tRNA contributes to its structural stability, protecting it from nuclease degradation and ensuring the correct tertiary structure necessary for its function in translation. plos.org Studies in yeast have implicated tRNA 2'-O-ribose methylation as a strategy for recovery from oxidative stress. plos.org

While historically known for its abundance in non-coding RNAs, 2′-O-methylation is also present in messenger RNA. In higher eukaryotes, the first and sometimes the second nucleotide of an mRNA molecule, adjacent to the 5' cap, is typically 2′-O-methylated. nih.gov This cap-adjacent methylation is crucial for distinguishing self-mRNA from foreign RNA, thereby preventing an innate immune response. oup.com More recently, the presence of internal 2′-O-methylation sites within the coding sequences of mRNAs has been reported in human and mouse cells. nih.govnih.gov The levels of these internal modifications appear to be dynamic and much lower (sub-stoichiometric) compared to those in rRNA. nih.gov Research suggests that these internal mRNA methylations, potentially catalyzed by Fibrillarin, may influence mRNA stability and translation efficiency. nih.gov

The landscape of 2′-O-methylation extends to other small non-coding RNAs. Small nucleolar RNAs (snoRNAs) of the C/D box family are themselves not only guides for the 2′-O-methylation of other RNAs like rRNA and snRNA but can also contain this modification. northwestern.eduwikipedia.org In the realm of RNA interference, the 3′-terminal nucleotide of plant microRNAs (miRNAs) and animal Piwi-interacting RNAs (piRNAs) is 2′-O-methylated. nih.gov This terminal modification is critical for the stability of these small RNAs, protecting them from degradation by exonucleases and ensuring their proper function in gene silencing pathways. nih.gov

| RNA Species | Primary Location of 2'-O-methylation | Key Functions Associated with Methylation |

| rRNA | Functionally important regions (e.g., peptidyl transferase center, decoding site) | Ribosome biogenesis, folding, stability, and translational regulation |

| tRNA | D-loop (e.g., G18) and anticodon loop (e.g., positions 32, 34) | Structural stability, nuclease resistance, translational fidelity, stress response, and immune evasion |

| mRNA | 5' cap-adjacent nucleotides and internal coding sequences | Self vs. non-self discrimination (innate immunity), mRNA stability, and translation efficiency |

| snRNA | Core components of the spliceosome (U1, U2, U4, U5, U6) | snRNP assembly, stability, and regulation of pre-mRNA splicing |

| sncRNA | 3'-terminal nucleotide (plant miRNAs, animal piRNAs) | Stability against degradation and proper functioning in gene silencing |

Viral RNA 2′-O-methylation

A critical role of 2′-O-methylation has been identified in the life cycle of many viruses, where it serves as a molecular mimicry mechanism to evade the host's innate immune system. Viruses utilize this RNA modification to make their RNA appear as "self" to the host cell, thereby avoiding detection by pattern recognition receptors (PRRs) that are responsible for sensing foreign nucleic acids.

The host innate immune system relies on sensors like retinoic acid-inducible gene I (RIG-I) and melanoma differentiation-associated protein 5 (Mda5) to detect viral RNA, which often possesses a 5′-triphosphate group, a feature absent in host cytosolic RNAs. Upon detection of viral RNA, these sensors trigger a signaling cascade that leads to the production of type I interferons and the establishment of an antiviral state.

Many viruses have evolved mechanisms to cap their RNA transcripts, similar to host mRNAs, to avoid this immune surveillance. A key feature of the eukaryotic mRNA cap is the methylation of the first and sometimes the second nucleotide at the 2′-hydroxyl group of the ribose. Viruses, including coronaviruses like SARS-CoV-2, flaviviruses, and retroviruses like HIV, have acquired their own methyltransferases or co-opt host enzymes to 2′-O-methylate their RNA.

This viral RNA 2′-O-methylation has a dual function in immune evasion. Firstly, it directly blocks the recognition of viral RNA by PRRs. For instance, studies on coronaviruses have shown that the absence of 2′-O-methylation leads to increased recognition by Mda5, resulting in a more potent interferon response and attenuation of the virus. Secondly, this modification helps the virus to resist the action of interferon-stimulated genes (ISGs) that have antiviral activities.

The table below summarizes key research findings on the role of 2′-O-methylation in various viruses.

Enzymatic Mechanisms and Biogenesis of 2′ O Methylation

Overview of 2′-O-methyltransferase Enzyme Families

2'-O-methyltransferases are broadly classified into several families based on their structural features and catalytic domains. A primary classification divides S-adenosyl-L-methionine (SAM)-dependent methyltransferases into at least five structural classes, with the vast majority of tRNA methyltransferases belonging to Class I or Class IV. nih.gov

Class I Methyltransferases : These enzymes are characterized by a Rossmann-fold domain that accommodates the SAM cofactor. nih.gov This family is extensive and includes enzymes that methylate a wide variety of substrates, including RNA.

Class IV Methyltransferases (SPOUT superfamily) : This class is distinguished by a catalytic domain featuring a deep trefoil knot formed by the folding of three β-strands. nih.gov TrmH (the bacterial equivalent of Trm3) is a member of this superfamily. oup.com

Fibrillarin Superfamily : Fibrillarin is the catalytic engine of the snoRNA-guided methylation machinery. It is a highly conserved S-adenosyl-L-methionine-dependent methyltransferase with the ability to methylate both RNA and proteins. medchemexpress.comebi.ac.uk

These enzyme families have evolved to recognize specific RNA substrates and execute methylation with high fidelity, contributing to the structural stability and functional diversity of RNA.

Stand-alone Methyltransferase Pathways

In contrast to the guided mechanism, stand-alone methyltransferases recognize their specific RNA substrates directly through their own protein structure, without the need for an RNA guide. These enzymes are responsible for a significant number of 2'-O-methylation events, particularly in transfer RNA (tRNA).

Several key stand-alone 2'-O-methyltransferases have been characterized, each with specific targets and cellular roles.

Trm3 : In Saccharomyces cerevisiae, the Trm3 protein catalyzes the 2'-O-methylation of guanosine (B1672433) at position 18 (Gm18) in the D-loop of several tRNAs, including tRNALeu, tRNAHis, tRNATyr, tRNASer, and tRNATrp. nih.govoup.com This modification is highly specific to position 18 and is dependent on the mature conformation of the tRNA substrate. nih.gov

Trm7 : The yeast methyltransferase Trm7 is responsible for the 2'-O-methylation of residues at positions 32 and 34 in the anticodon loop of tRNA. nih.gov Trm7 functions as part of a complex, associating with different partner proteins to achieve methylation at these distinct sites.

Trm13 : Yeast Trm13 is responsible for 2'-O-methylation at position 4 in the acceptor stem of tRNAGly(GCC), tRNAPro(UGG), and tRNAHis(GUG). nih.govnih.gov This modification is unique as it occurs within a duplex region of the tRNA. nih.gov Trm13 represents a distinct family of methyltransferases with no significant sequence similarity to other known MTases. nih.gov

Trm44 : The Trm44 protein in yeast specifically methylates uridine (B1682114) at position 44 (Um44) in the variable loop of tRNASer species. nih.gov This modification is crucial for stabilizing the structure of these tRNAs. nih.gov

Spb1/FTSJ3 : Spb1 is the yeast homolog of the human FTSJ3. It functions as an rRNA methyltransferase involved in the maturation of the large ribosomal subunit (60S). Spb1 specifically catalyzes the 2'-O-methylation of G2922 in the A-site loop of the 25S rRNA. This late modification event is proposed to act as a checkpoint in ribosome biogenesis.

Table 1: Characterization of Specific Stand-alone 2'-O-methyltransferases

| Enzyme | Organism | Substrate RNA | Modification Site | Cellular Role |

|---|---|---|---|---|

| Trm3 | S. cerevisiae | tRNA | Guanosine-18 (Gm18) | tRNA structure and function |

| Trm7 | S. cerevisiae | tRNA | Position 32 and 34 | Translational fidelity |

| Trm13 | S. cerevisiae | tRNA | Position 4 | tRNA structure and function |

| Trm44 | S. cerevisiae | tRNASer | Uridine-44 (Um44) | tRNA stabilization |

| Spb1/FTSJ3 | Yeast/Human | rRNA | G2922 (yeast 25S) | Ribosome biogenesis checkpoint |

The substrate specificity of stand-alone methyltransferases is determined by their unique three-dimensional structures, which allow them to recognize specific sequences and structural motifs within their target RNA molecules. For instance, Trm13 demonstrates high specificity by binding its substrate tRNAs (like tRNAHis and tRNAGly) with high affinity (KD values of 85-100 nM), while showing very poor binding to non-substrate tRNAs (KD > 1 µM). nih.gov Similarly, Trm3's activity is highly dependent on the correct three-dimensional folding of the mature tRNA. nih.gov

The catalytic mechanism for these enzymes generally involves the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM). The RNA substrate binds to the enzyme, positioning the target 2'-hydroxyl group within the active site. A nucleophilic attack from the 2'-hydroxyl group on the methyl group of SAM results in the formation of a 2'-O-methyl ether and the release of S-adenosyl-L-homocysteine (SAH). This reaction is often facilitated by conserved residues within the enzyme's active site that help to deprotonate the 2'-hydroxyl, enhancing its nucleophilicity.

Small Nucleolar RNA (snoRNA)-Guided Methylation via C/D Box snoRNPs

The second major pathway for 2'-O-methylation involves a complex molecular machine known as the C/D box small nucleolar ribonucleoprotein (snoRNP). This mechanism is responsible for the vast majority of 2'-O-methylations in ribosomal RNA (rRNA) and small nuclear RNAs (snRNAs).

C/D box snoRNPs are intricate complexes composed of a specific guide snoRNA and a set of four core proteins.

C/D box snoRNA : These are non-coding RNAs, typically 60-90 nucleotides long, characterized by two conserved sequence motifs: the C box (RUGAUGA) and the D box (CUGA), located at the 5' and 3' ends, respectively. Many also contain internal, less conserved C' and D' boxes.

Core Proteins : The four essential core proteins are:

Fibrillarin (Nop1p in yeast) : The catalytic subunit, which functions as the methyltransferase. frontiersin.org

Nop56 and Nop58 : Two highly related proteins crucial for the structural integrity and function of the snoRNP.

Snu13p (15.5K in humans) : This protein directly binds to the C/D box motif, initiating the assembly of the snoRNP complex.

The assembly of these complexes is a highly regulated, multi-step process that requires the assistance of numerous assembly factors. A key player in this process is the HSP90/R2TP chaperone system, which is involved in the biogenesis of both C/D and H/ACA box snoRNPs. The assembly pathway involves the formation of a pre-snoRNP particle, which is then transported to the Cajal bodies for final processing before localizing to the nucleolus to perform its function.

Table 2: Core Components and Assembly Factors of C/D Box snoRNPs

| Component Type | Name | Function |

|---|---|---|

| Guide RNA | C/D box snoRNA | Provides substrate specificity by base-pairing with target RNA |

| Core Protein | Fibrillarin (Nop1p) | Catalytic methyltransferase enzyme |

| Core Protein | Nop56 | Structural integrity and function |

| Core Protein | Nop58 | Structural integrity and function |

| Core Protein | Snu13p (15.5K) | Binds C/D box motif, initiates assembly |

| Assembly Factor | HSP90/R2TP complex | Chaperone system facilitating RNP assembly |

| Assembly Factor | NUFIP, ZNHIT3, ZNHIT6 | Involved in the formation of early protein-only complexes |

The remarkable specificity of the C/D box snoRNP is derived from the guide snoRNA. Each snoRNA contains one or two "antisense elements," which are sequences of 10-21 nucleotides that are complementary to a region on the target RNA (e.g., rRNA).

The mechanism of site selection is precise and follows a consistent rule. The snoRNA's antisense element binds to the target RNA through Watson-Crick base pairing, forming a short RNA-RNA duplex. This binding event positions the catalytic subunit, Fibrillarin, in such a way that it methylates the nucleotide on the target strand that is exactly five base pairs upstream from the D box or D' box of the snoRNA. This "5 nucleotides upstream" rule ensures that methylation occurs at a specific, predetermined site on the substrate RNA. This elegant mechanism allows a single catalytic protein, Fibrillarin, to be targeted to hundreds of different sites across the transcriptome, with the specificity dictated entirely by the guide sequence of the associated snoRNA.

Catalytic Activity of Fibrillarin (FBL) within SnoRNP Complexes

The enzymatic heart of the box C/D small nucleolar ribonucleoprotein (snoRNP) complex, responsible for the 2′-O-methylation of ribosomal RNA (rRNA), is the highly conserved protein Fibrillarin (FBL). nih.govrcsb.orgresearchgate.net FBL functions as an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, catalyzing the transfer of a methyl group from SAM to the 2′-hydroxyl group of the ribose moiety on a target nucleotide within the pre-rRNA sequence. nih.govbohrium.com This modification process is crucial for the proper maturation and function of ribosomes.

The human FBL protein is composed of 321 amino acids and is organized into two primary structural domains: an N-terminal Glycine and Arginine-rich (GAR) domain and a C-terminal methyltransferase domain. nih.govresearchgate.net The methyltransferase domain is highly conserved across species, from archaea to eukaryotes, underscoring its fundamental role in cellular processes. nih.gov This catalytic domain is responsible for binding the methyl donor, SAM, and facilitating the chemical reaction of methylation. rcsb.org

FBL does not act in isolation. Its catalytic activity is intricately dependent on its assembly into the snoRNP complex, which, in addition to the box C/D guide snoRNA, includes three other core proteins: NOP56, NOP58, and NHP2L1 (also known as 15.5K). mdpi.comnih.gov These components work in concert to ensure the site-specific methylation of rRNA. The guide snoRNA contains an antisense element that recognizes and binds to the target sequence on the pre-rRNA through base pairing. researchgate.net This interaction positions the snoRNP complex precisely, with the nucleotide targeted for methylation located five nucleotides upstream of the conserved D or D' box motif within the snoRNA. nih.gov

The other core proteins play critical structural and regulatory roles. NOP56 and NOP58 are paralogous proteins that form a heterodimer. nih.govresearchgate.net This heterodimer is essential for the optimal activity of the snoRNP complex. nih.gov NOP58 typically binds to the C/D motif, while NOP56 binds to the C'/D' motif of the snoRNA. nih.govresearchgate.net This arrangement helps to correctly orient the guide RNA and the FBL enzyme, locking FBL into its active conformation at the site of methylation. nih.govresearchgate.net NHP2L1 binds to the kink-turn motif formed by the C/D and C'/D' boxes of the snoRNA, further stabilizing the complex. mdpi.com While snoRNPs containing a single paralog of either NOP56 or NOP58 can exhibit some activity, the presence of both is required for maximal catalytic efficiency. nih.gov

The regulation of FBL's methyltransferase activity is also a key aspect of ribosome biogenesis. For instance, the activity of FBL can be modulated by post-translational modifications. During interphase, the deacetylase SIRT7 ensures that FBL is deacetylated, which is correlated with high levels of histone H2A glutamine methylation (H2AQ104me) and active rRNA synthesis. nih.gov Conversely, at the onset of mitosis, FBL becomes hyperacetylated, leading to a decrease in H2AQ104me and the inhibition of rRNA transcription. nih.gov

Table 1: Core Protein Components of the Human Box C/D SnoRNP Complex and Their Functions

| Protein | Alternative Name(s) | Key Function(s) in 2'-O-methylation |

| Fibrillarin (FBL) | NOP1 (in yeast) | Catalytic methyltransferase; transfers a methyl group from SAM to the 2'-hydroxyl of the target ribose. |

| NOP56 | - | Forms a heterodimer with NOP58; essential for optimal snoRNP activity; binds to the C'/D' motif of the snoRNA. |

| NOP58 | - | Forms a heterodimer with NOP56; crucial for snoRNP activity; binds to the C/D motif of the snoRNA. |

| NHP2L1 | 15.5K, SNU13 (in yeast) | Binds to the kink-turn structure of the snoRNA, stabilizing the snoRNP complex. |

Co-transcriptional and Post-transcriptional Modification Dynamics

The 2′-O-methylation of rRNA is a dynamic process, with modifications occurring both during and after the transcription of the pre-rRNA precursor. nih.gov The timing of these modifications is not uniform across the entire rRNA molecule and appears to be strategically regulated, contributing to the intricate process of ribosome assembly.

Kinetic labeling experiments and quantitative site-specific analyses have provided significant insights into the temporal dynamics of 2′-O-methylation, particularly in yeast. nih.gov These studies have revealed a general model where the majority of modifications on the 18S rRNA sequence occur co-transcriptionally, meaning the methylation takes place as the pre-rRNA is still being synthesized by RNA Polymerase I. nih.gov In contrast, the modifications on the 25S rRNA (the yeast equivalent of the 28S rRNA in humans) are introduced both co- and post-transcriptionally. nih.gov This suggests that the early methylation of the 18S rRNA portion is critical for its initial folding and the assembly of the small ribosomal subunit.

The concept of "ribosome heterogeneity" has emerged from the discovery that not all potential 2′-O-methylation sites are fully modified in the entire ribosome population of a cell. nih.govnih.gov The level of methylation at specific sites can be substoichiometric, meaning that a particular site may be methylated in only a fraction of ribosomes. nih.gov This variability is not random but appears to be a regulated process that can be influenced by cellular conditions, developmental stage, and disease states. biologists.combiorxiv.org For example, studies in human dermal fibroblasts have shown that the patterns of rRNA 2'-O-methylation can distinguish between proliferating, quiescent, and senescent cells. biologists.com

The dynamics of rRNA 2'-O-methylation have been observed across different organisms and developmental processes. In mice, significant changes in the methylation profile of rRNA occur during brain development, with variations observed between different brain regions and across developmental time points. biorxiv.org Similarly, during the differentiation of human embryonic stem cells, specific 2'-O-methylation sites exhibit dynamic changes in their modification levels. biorxiv.org

Quantitative techniques such as RiboMeth-seq have been instrumental in mapping and quantifying these dynamic changes. nih.gov For instance, a study in yeast using a mutant with impaired snoRNP biogenesis (bcd1-D72A) revealed site-specific reductions in 2'-O-methylation across the rRNA. nih.gov This allowed for the classification of methylation sites into stable (highly methylated), variable, and highly hypomethylated categories, providing a detailed picture of the methylation landscape's plasticity. nih.gov

Table 2: Dynamics of 2'-O-methylation at Specific rRNA Sites in Yeast (Saccharomyces cerevisiae) in a bcd1-D72A Mutant

| rRNA | Site | MethScore in Wild-Type | MethScore in bcd1-D72A | Classification |

| 18S | G1428 | > 0.8 | > 0.8 | Stable |

| 18S | C1639 | > 0.8 | > 0.8 | Stable |

| 18S | A648 | > 0.8 | 0.4 - 0.8 | Variable |

| 18S | U478 | > 0.8 | < 0.4 | Highly Hypomethylated |

| 25S | A2280 | ~0.85 | ~0.39 | Highly Hypomethylated |

Data adapted from studies on yeast, where MethScore represents the fraction of 2'-O-methylation at each site. A score of 1.0 indicates full methylation. nih.gov

These findings suggest that the co- and post-transcriptional dynamics of 2'-O-methylation are a crucial layer of regulation in gene expression, allowing for the generation of specialized ribosome populations that may have different translational properties to fine-tune protein synthesis in response to cellular needs. biorxiv.org

Molecular and Cellular Functions of 2′ O Methylation

Impact on RNA Structure and Conformation

| Feature | Impact of 2'-O-methylation |

| RNA Duplex Stability | Increased |

| Stabilization Energy | ~0.2 kcal/mol per modification nih.govwikipedia.org |

| Thermodynamic Favorability | Enthalpically favorable wikipedia.org |

| Structural Effect | Stabilizes A-form RNA duplexes nih.gov |

The ribose sugar of a nucleotide can adopt different conformations, or "puckers." In the context of an A-form RNA helix, the C3′-endo conformation is predominant. glenresearch.com The 2′-O-methyl group plays a crucial role in stabilizing this C3′-endo conformation. nih.govnih.gov This stabilization is attributed to steric repulsion between the 2′-O-methyl group and adjacent atoms, which disfavors other conformations like C2′-endo. nih.govoup.com In pyrimidine nucleosides, 2′-O-methylation biases the sugar pucker equilibrium in favor of the C3′-endo conformation by 0.1–0.6 kcal/mol. nih.govoup.com This pre-organization of the sugar pucker in the single-stranded state reduces the entropy loss upon duplex formation, further contributing to helical stability. nih.gov

| Ribose Conformation | Preference with 2'-O-methylation |

| C3′-endo | Stabilized/Favored nih.govnih.gov |

| C2′-endo | Disfavored nih.govoup.com |

Contribution to RNA Stability and Integrity

2′-O-methylation plays a vital role in protecting RNA from enzymatic degradation, thereby enhancing its stability and integrity within the cell.

A key function of 2′-O-methylation is to protect RNA from cleavage by ribonucleases. The methyl group at the 2′ position sterically hinders the access of these enzymes to the phosphodiester backbone, thus preventing hydrolysis. nih.gov This increased resistance to nuclease digestion is a well-documented property conferred by 2′-O-methylation. mdpi.com

2′-O-methylation at the 5′ cap of messenger RNAs (mRNAs) is critical for protecting them from degradation. Specifically, this modification blocks the decapping and exoribonuclease activities of the DXO protein (also known as Rai1). plos.orgnih.gov DXO selectively degrades transcripts that lack 2′-O-methylation at the first nucleotide of the cap. plos.orgnih.gov The presence of a 2′-O-methylated nucleotide prevents the 5' to 3' exoribonuclease activity of DXO. plos.orgnih.govresearchgate.net Furthermore, 2′-O-methylation at the 3′ end of small RNAs, such as microRNAs (miRNAs) and piwi-interacting RNAs (piRNAs), increases their stability by blocking 3′-to-5′ exoribonuclease activity. nih.gov

| Degradation Pathway | Effect of 2'-O-methylation |

| DXO Decapping Activity | Blocked plos.orgnih.gov |

| DXO Exoribonuclease Activity | Blocked plos.orgnih.govresearchgate.net |

| 3'-to-5' Exoribonuclease Activity | Blocked (in small RNAs) nih.gov |

Maintenance of RNA Longevity within the Cellular Environment

The addition of a methyl group to the 2'-hydroxyl of the ribose sugar, a modification known as 2'-O-methylation (Nm), plays a significant role in protecting RNA molecules from degradation, thereby increasing their lifespan within the cell. wikipedia.orgcd-genomics.com This chemical modification enhances the stability of RNA in several ways.

One of the primary mechanisms by which 2'-O-methylation contributes to RNA longevity is by conferring resistance to nuclease-mediated degradation. The methyl group at the 2' position acts as a steric hindrance, making the phosphodiester backbone less accessible to ribonucleases that would otherwise cleave the RNA strand. cd-genomics.commdpi.com This protective effect has been particularly noted in the context of the 5' cap of eukaryotic messenger RNAs (mRNAs). A specific type of 2'-O-methylation, known as cap-1, where the first nucleotide of the mRNA is methylated, prevents the binding of the decapping exoribonuclease (DXO). nih.gov DXO is a quality control enzyme that selectively degrades RNAs lacking this modification. nih.govplos.org Therefore, the presence of 2'-O-methylation at the 5' cap is a critical determinant of mRNA stability and prevents premature degradation. plos.orgnih.gov

| Feature | Consequence of 2'-O-methylation |

| Enzymatic Degradation | Increased resistance to nucleases due to steric hindrance. cd-genomics.commdpi.com |

| 5' Cap Stability | Protection from decapping and degradation by the DXO enzyme. nih.govplos.orgnih.gov |

| RNA Structure | Stabilization of the C3'-endo ribose conformation and A-form helix. nih.govnih.gov |

| Thermodynamic Stability | Increased stability of RNA duplexes. wikipedia.orgnih.gov |

| Internal mRNA Sites | Enhanced mRNA stability and expression levels. nih.gov |

Modulation of RNA-Protein and RNA-RNA Interactions

The presence of a 2'-O-methyl group on an RNA molecule can significantly influence its interactions with RNA-binding proteins (RBPs), altering both the affinity and specificity of these interactions. The mechanisms underlying this modulation are multifaceted, involving steric effects, alterations in RNA conformation, and changes in hydrogen bonding potential.

One of the primary ways 2'-O-methylation affects protein binding is through steric hindrance. The addition of the methyl group can physically block the access of a protein to its RNA binding site. This is particularly evident in cases where the protein makes direct contact with the 2'-hydroxyl group of the ribose. For example, the binding of Argonaute 1 (AGO1) to RNA is reduced in the presence of 3' 2'-O-methylation due to such steric clashes. nih.gov Similarly, the innate immune receptors RIG-I and IFIT1 exhibit decreased binding affinity for mRNA with 2'-O-methylation at the 5'-most nucleotide position (cap-1). nih.gov The addition of a second 2'-O-methylation at the subsequent nucleotide (cap-2) further diminishes RIG-I binding. nih.gov

Conversely, 2'-O-methylation can also enhance protein binding. In some instances, proteins, often referred to as "readers" of RNA modifications, have a preference for binding to methylated RNA. For example, Piwi family proteins and Argonaute 2 (AGO2) show a weak preference for binding to piRNAs and miRNAs that have a 3' 2'-O-methylation. nih.gov

Beyond direct steric effects, 2'-O-methylation influences RNA structure, which in turn affects protein recognition. The modification stabilizes the C3'-endo conformation of the ribose, which is a key feature of the A-form RNA helix. nih.gov This can pre-organize the RNA into a conformation that is more favorable for protein binding.

The impact of 2'-O-methylation on RNA-protein interactions is summarized in the table below:

| Interacting Protein | Effect of 2'-O-methylation on Binding | Proposed Mechanism |

| Argonaute 1 (AGO1) | Decreased | Steric hindrance at the 3' end. nih.gov |

| RIG-I | Decreased | Steric hindrance at the 5' cap (cap-1 and cap-2). nih.gov |

| IFIT1 | Decreased | Steric hindrance at the 5' cap (cap-1). nih.gov |

| Piwi family proteins | Weakly Increased | Preferential binding to 3' methylated piRNAs. nih.gov |

| Argonaute 2 (AGO2) | Weakly Increased | Preferential binding to 3' methylated miRNAs. nih.gov |

| DGCR8 | Proposed Decrease | Reduced binding to pri-let7a, affecting miRNA maturation. nih.gov |

The 2'-O-methylation of ribose is a subtle yet significant modification that influences the way RNA molecules interact with each other, playing a crucial role in intermolecular recognition and the stability of RNA-RNA duplexes.

A key effect of 2'-O-methylation is the stabilization of the C3'-endo conformation of the ribose sugar, which is the predominant conformation in A-form RNA helices. nih.gov This pre-organization of the sugar pucker in the single-stranded RNA reduces the entropic penalty of duplex formation, thereby stabilizing the resulting RNA-RNA helix. nih.gov Each 2'-O-methylation modification can contribute approximately 0.2 kcal/mol to the stability of an RNA duplex. nih.govoup.com This enhanced stability is a critical factor in various biological processes that rely on the formation of stable RNA-RNA interactions.

For instance, in the spliceosome, a complex machinery responsible for splicing pre-mRNAs, small nuclear RNAs (snRNAs) contain numerous 2'-O-methylations. These modifications are essential for the proper assembly and function of the spliceosome, likely by facilitating the intricate network of RNA-RNA interactions that define the catalytic core. oup.com Specifically, 2'-O-methylations in U2 snRNA are required for the formation of the early spliceosomal E complex, possibly by influencing its interaction with U1 snRNA or other factors. nih.gov

Furthermore, studies using the HIV-1 transactivation response (TAR) element as a model system have shown that 2'-O-methylation can preferentially stabilize alternative RNA secondary structures where the modified nucleotides are paired. oup.com This indicates that beyond simply stabilizing canonical duplexes, this modification can modulate the conformational landscape of RNA, influencing which intermolecular interactions are favored.

The thermodynamic and structural consequences of 2'-O-methylation on RNA-RNA interactions are summarized below:

| Parameter | Effect of 2'-O-methylation |

| Ribose Conformation | Stabilizes C3'-endo pucker. nih.gov |

| RNA Duplex Stability | Increases stability by ~0.2 kcal/mol per modification. nih.govoup.com |

| Conformational Dynamics | Can stabilize alternative secondary structures. oup.com |

Regulatory Roles in Translational Control

Ribosomal RNA (rRNA) is heavily decorated with 2'-O-methylations, and these modifications play a critical role in the complex process of ribosome assembly and biogenesis. oup.comnih.govnih.gov The proper formation of functional ribosomes is essential for protein synthesis, and disruptions in rRNA modification can lead to significant defects in this pathway. nih.gov

The introduction of 2'-O-methyl groups onto rRNA generally serves to stabilize the secondary and tertiary structure of the rRNA scaffold. nih.gov This stabilization is crucial for the correct folding of rRNA and its assembly with ribosomal proteins. tandfonline.com Many of these modifications are introduced at early stages of ribosome biogenesis, suggesting their importance in guiding the folding and processing of pre-rRNA. nih.gov

Studies in yeast have shown that the depletion of the methyltransferase fibrillarin, or other factors involved in the snoRNP-guided methylation machinery, results in impaired ribosome production. oup.comnih.gov Specifically, a lack of rRNA 2'-O-methylation can lead to defects in pre-rRNA processing, where the large precursor rRNA transcripts are not correctly cleaved to produce the mature 18S, 5.8S, and 28S rRNAs. This suggests that the modifications are checkpoints for the progression of ribosome assembly.

Furthermore, certain 2'-O-methylation sites have been identified as being critical for ribosome biogenesis, while others appear to be dispensable under normal conditions. nih.gov This indicates a hierarchy of importance for different modifications in the assembly process. For example, a study that perturbed rRNA 2'-O-methylation patterns in yeast identified a set of modifications that were essential for the production of functional ribosomes. nih.gov

The table below summarizes the key effects of rRNA 2'-O-methylation on ribosome assembly and biogenesis:

| Aspect of Ribosome Biogenesis | Role of 2'-O-methylation |

| rRNA Folding and Stability | Stabilizes the secondary and tertiary structure of rRNA. nih.gov |

| pre-rRNA Processing | Required for the correct cleavage of precursor rRNA transcripts. |

| Ribosome Assembly | Acts as a checkpoint for the proper assembly of ribosomal subunits. |

| Functional Ribosome Production | Essential for the formation of translationally competent ribosomes. oup.comnih.gov |

The 2'-O-methylation of RNA, particularly within ribosomal RNA (rRNA) and transfer RNA (tRNA), plays a significant role in ensuring the accuracy and efficiency of protein synthesis. nih.govnih.gov These modifications, often clustered in functionally important regions of the ribosome like the peptidyl transferase center and the decoding site, contribute to the fine-tuning of translation. nih.gov

Defects in rRNA 2'-O-methylation have been shown to lead to significant translational fidelity defects. nih.gov For instance, the production of hypo-2'-O-methylated ribosomes in yeast results in increased rates of frameshifting and near-cognate start codon selection. nih.govbiorxiv.orgpnas.org This suggests that the proper methylation pattern of rRNA is crucial for maintaining the correct reading frame and for the accurate recognition of the start codon. The underlying mechanism appears to involve the modulation of ribosome dynamics, as hypo-methylated ribosomes exhibit an altered balance between different conformational states required for translation. nih.gov

Furthermore, 2'-O-methylation can impact the efficiency of translation initiation. While cap-dependent translation may not be significantly affected by certain changes in rRNA methylation, translation initiation from internal ribosome entry sites (IRES) can be either positively or negatively modulated. nih.govbiorxiv.org This indicates that the methylation status of the ribosome can influence the choice of translation initiation pathway for different mRNAs.

In the context of tRNA, 2'-O-methylation in the anticodon loop is important for proper codon recognition. acs.org For example, the modification of cytidine at the first position of the anticodon to 2'-O-methylcytidine enhances the efficiency of reading G-ending codons. nih.govcambridge.org However, methylation at the second or third positions of the anticodon can be detrimental to codon-reading activity, which may explain why such modifications are not found in natural tRNAs. nih.govcambridge.org

Conversely, 2'-O-methylation within the coding region of an mRNA can impair translation elongation. nih.gov This modification can disrupt the decoding of the modified codon, leading to excessive rejection of the cognate tRNA. nih.gov The presence of the methyl group can cause steric clashes with the decoding machinery of the ribosome, specifically with the universally conserved monitoring bases in the 16S rRNA that are responsible for ensuring correct codon-anticodon pairing. nih.gov

The multifaceted influence of 2'-O-methylation on translational fidelity and efficiency is summarized in the following table:

| RNA Type | Location of 2'-O-methylation | Effect on Translation |

| rRNA | Decoding Center | Decreased fidelity (increased frameshifting and near-cognate start codon use) upon hypomethylation. nih.govbiorxiv.orgpnas.org |

| rRNA | General | Modulation of IRES-dependent translation initiation. nih.govbiorxiv.org |

| tRNA | Anticodon (1st position) | Increased efficiency of reading specific codons. nih.govcambridge.org |

| tRNA | Anticodon (2nd/3rd position) | Decreased codon-reading activity. nih.govcambridge.org |

| mRNA | Coding Region | Impaired translation elongation due to disruption of tRNA decoding. nih.gov |

Regulation of Ribosome Conformational Dynamics

Studies have shown that alterations in rRNA 2′-O-methylation patterns can impact the balance between different conformational states of the ribosome. nih.govpnas.orgnih.govresearchgate.net For instance, hypo-2′-O-methylated ribosomes in yeast have been observed to favor a rotated state, a conformational change that is a critical part of the translocation step of elongation. pnas.org This suggests that the precise pattern of 2′-O-methylation across the rRNA is crucial for maintaining the correct equilibrium of ribosomal conformations required for efficient and accurate translation. The influence of 2'-O-methylation on ribosome dynamics can be exerted over long distances, as modifications in one region of the rRNA can induce conformational changes in other, functionally important areas. nih.govbiorxiv.org

Involvement in RNA Splicing Mechanisms

Essentiality for Spliceosome Assembly and Efficiency (e.g., U2 snRNA)

2′-O-methylation of small nuclear RNAs (snRNAs), which are core components of the spliceosome, is essential for the proper assembly and function of this complex machinery. The U2 snRNA, in particular, contains numerous 2′-O-methylated residues that are critical for its role in pre-mRNA splicing. embopress.orgnih.gov Studies have demonstrated that the modifications within the 5' end of U2 snRNA are crucial for its function. embopress.orgnih.govresearchgate.net Specifically, several 2′-O-methylated nucleotides within the first 20 nucleotides of human U2 snRNA are individually required for efficient pre-mRNA splicing. nih.gov

The absence of these specific 2′-O-methylations in U2 snRNA has been shown to impair the formation of the ATP-independent early spliceosomal E complex. nih.gov This indicates that these modifications are important for the initial recognition and interaction of the U2 snRNP with the pre-mRNA and other spliceosomal components, such as the U1 snRNP. nih.gov While the in vitro assembly of the 17S U2 snRNP itself may not be dependent on these modifications, their presence is a prerequisite for the subsequent steps of spliceosome assembly and the catalytic activity of the spliceosome. embopress.orgnih.gov

Role in Alternative Splicing Regulation

Emerging evidence suggests that 2′-O-methylation of snRNAs can also play a role in the regulation of alternative splicing, a process that allows for the production of multiple protein isoforms from a single gene. The modification status of snRNAs can influence the selection of splice sites. For instance, pseudouridylation, another common RNA modification, in U1 snRNA has been shown to provide a competitive advantage in 5' splice site selection. frontiersin.org While direct evidence for the role of 2'-O-methylation in alternative splicing is still being elucidated, the clustering of these modifications in functionally important regions of snRNAs suggests their involvement in fine-tuning splicing decisions. nih.govfrontiersin.org The loss of snoRNA-guided 2'-O-methylation on snRNAs has been linked to defects in mRNA splicing. oup.com Furthermore, the identification of proteins that preferentially bind to 2'-O-methylated RNA and are involved in splicing regulation supports the idea that this modification can modulate the splicing process. researchgate.netbiorxiv.org

Broader Contributions to Gene Expression Regulation

Post-transcriptional Regulation of RNA Metabolism

2′-O-methylation is a widespread post-transcriptional modification that contributes to the regulation of gene expression at multiple levels of RNA metabolism. nih.gov This modification is not limited to rRNA and snRNA but is also found in other RNA species, including messenger RNA (mRNA) and transfer RNA (tRNA). nih.govwikipedia.org The presence of a 2′-O-methyl group can influence various properties of an RNA molecule, including its structure, stability, and interactions with other molecules. biorxiv.orgnih.gov

By stabilizing RNA helical structures and protecting against nuclease degradation, 2′-O-methylation can affect the lifespan and processing of RNA molecules. biorxiv.orgnih.gov Moreover, these modifications can act as recognition signals for RNA-binding proteins, thereby influencing downstream processes such as RNA splicing, transport, and localization. researchgate.netbiorxiv.org The dynamic nature of 2′-O-methylation, with the potential for variable modification levels at specific sites, suggests a mechanism for fine-tuning gene expression in response to different cellular conditions. biorxiv.orgmdpi.com This epitranscriptomic layer of regulation adds to the complexity of gene expression control, allowing for a more nuanced and rapid response to cellular needs. mdpi.com

Interplay with Epigenetic Gene Regulatory Mechanisms

2'-O-methylation is a key component of the epitranscriptome, a layer of regulatory control over gene expression that occurs at the RNA level. duke.edu While distinct from canonical epigenetic modifications that alter DNA or histones, 2'-O-methylation of RNA represents a parallel system of post-transcriptional gene regulation. This modification does not alter the primary nucleotide sequence but influences how the genetic information is ultimately expressed. nih.gov

The interplay between RNA modifications and traditional epigenetic mechanisms is an emerging area of research. It is understood that different epigenetic modifications, such as DNA methylation and histone modifications, can work in concert to regulate gene expression. nih.govnih.govembopress.org Similarly, 2'-O-methylation of RNA can be considered another layer in this complex regulatory network, fine-tuning gene expression post-transcriptionally. For instance, the enzymes responsible for 2'-O-methylation can be influenced by the cellular environment and signaling pathways, which are also known to affect epigenetic marks on DNA and histones. This suggests a coordinated regulation of gene expression at both the transcriptional and post-transcriptional levels.

Influence on mRNA Expression Levels

2'-O-methylation has a significant impact on messenger RNA (mRNA) expression by modulating both its stability and its translation into proteins.

Conversely, the effect of 2'-O-methylation on the translation of mRNA is more complex. While the 2'-O-methylated cap structure at the 5' end of eukaryotic mRNAs is known to enhance translational efficiency, internal methylation within the coding sequence can have an inhibitory effect. duke.edu This inhibition is thought to occur because the methyl group can sterically hinder the decoding process by the ribosome. duke.edu Therefore, snoRNA-guided 2'-O-methylation of mRNA can act as a regulatory switch, increasing mRNA levels while simultaneously fine-tuning the rate of protein translation. duke.edu

| Aspect of mRNA Expression | Effect of 2'-O-methylation | Underlying Mechanism |

|---|---|---|

| Stability | Increase | Protection from nuclease degradation, association with shorter 3' UTRs. nih.govnorthwestern.eduresearchgate.netnih.gov |

| Translation | Inhibition (internal), Enhancement (5' cap) | Steric hindrance of ribosomal decoding (internal), promotion of ribosome binding (5' cap). duke.edu |

Role in Cellular Stress Responses and Innate Immunity

2'-O-methylation plays a crucial role in the innate immune system's ability to distinguish between self and non-self RNA, thereby preventing autoimmune reactions and mounting appropriate responses to pathogens.

The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs), such as foreign RNA. reading.ac.uk A key mechanism for discriminating the host's own RNA from foreign RNA is the presence of modifications like 2'-O-methylation. nih.govnih.gov Eukaryotic mRNAs are typically 2'-O-methylated at their 5' cap, a signature that marks them as "self" and prevents their recognition by innate immune sensors. nih.govnih.gov

In contrast, viral RNAs that lack this modification are recognized as "non-self," triggering an immune response. nih.gov The cytoplasmic RNA sensor Melanoma Differentiation-Associated protein 5 (MDA5) is a key PRR that can distinguish between self and non-self RNA based on the 2'-O-methylation status. nih.govwikipedia.org This modification, therefore, serves as a molecular signature for self-RNA, preventing the activation of the innate immune system by the host's own transcripts. nih.govnih.gov

The 2'-O-methylation of endogenous RNAs is critical for preventing an inappropriate innate immune response. The absence of this modification on a host's own RNA can lead to its recognition by PRRs like MDA5 and Toll-like receptors (TLRs) 7 and 8, which would trigger an inflammatory cascade. nih.govnih.govnih.govmdpi.com

Studies have shown that 2'-O-methylated RNA can act as an antagonist to TLR7/8 activation, effectively suppressing the immune response to RNA. nih.govnih.govmdpi.com This inhibitory effect is due to the modified RNA competing with immunostimulatory RNA for receptor binding without initiating a downstream signaling cascade. nih.govkarger.com Therefore, the widespread 2'-O-methylation of self-RNA acts as a global suppressor of innate immune activation, maintaining immune homeostasis. nih.govnih.gov

Viruses have evolved mechanisms to evade the host's innate immune system, and one common strategy is to mimic the host's RNA modifications. nih.gov Many viruses that replicate in the cytoplasm, such as coronaviruses, possess their own 2'-O-methyltransferase enzymes that modify their viral RNA. nih.govnih.gov This molecular mimicry allows the viral RNA to be perceived as "self" by the host's immune system, thereby preventing its detection by sensors like MDA5 and evading the subsequent antiviral interferon response. nih.govnih.govacs.orgh1.co

This evasion strategy represents an adaptive response by the virus to the host's cellular environment. nih.govacs.org The host, in turn, has evolved PRRs that can, in some cases, still recognize these modified viral RNAs, leading to an ongoing evolutionary arms race between host and pathogen. The dynamic regulation of 2'-O-methylation in bacterial tRNA under stress conditions also suggests a role for this modification in adapting to environmental challenges and potentially evading host immune responses. oup.com

| Immune Function | Role of 2'-O-methylation | Key Immune Sensors Involved |

|---|---|---|

| Self vs. Non-self RNA Discrimination | Marks host RNA as "self" to prevent immune recognition. nih.govnih.gov | MDA5. nih.govwikipedia.org |

| Prevention of Autoimmunity | Suppresses activation by endogenous RNAs. nih.govnih.gov | TLR7, TLR8. nih.govnih.govmdpi.com |

| Viral Immune Evasion | Viral RNA mimics host modification to avoid detection. nih.govnih.govnih.gov | MDA5. nih.govnih.govacs.orgh1.co |

Specific Functional Contexts

2'-O-methylation is a prevalent modification in various classes of non-coding RNAs, where it plays critical roles in their structure, function, and biogenesis. nih.govwikipedia.org

In transfer RNA (tRNA) , 2'-O-methylation, particularly at position 18 (Gm18), has been shown to inhibit the activation of innate immune responses by endosomal TLRs. nih.govresearchgate.net This modification is also crucial for proper tRNA function and translation, and defects in tRNA 2'-O-methylation have been linked to human neurological disorders. acs.org

In ribosomal RNA (rRNA) , 2'-O-methylation is one of the most abundant modifications and is essential for ribosome biogenesis and function. researchgate.netthe-innovation.org These modifications contribute to the stability and proper folding of rRNA, which is critical for the fidelity of protein synthesis. researchgate.net Alterations in rRNA 2'-O-methylation patterns can fine-tune ribosome function, thereby regulating the translation of specific mRNAs. biorxiv.org

In small nuclear RNA (snRNA) , which are key components of the spliceosome, 2'-O-methylations are often clustered in functionally important regions. nih.gov These modifications are crucial for the proper assembly of the spliceosome and for ensuring the fidelity of pre-mRNA splicing. nih.govresearchgate.netresearchgate.net The precise placement of 2'-O-methyl groups within snRNAs can influence the intricate network of RNA-RNA interactions that govern the splicing process. nih.gov

Regulation of Small RNA Silencing Pathways

The process of 2′-O-methylation, which involves the addition of a methyl group to the 2′ hydroxyl group of the ribose sugar of a nucleotide, plays a critical role in the regulation of small RNA silencing pathways. This modification primarily occurs at the 3′-terminal nucleotide of small RNAs, such as microRNAs (miRNAs) and small interfering RNAs (siRNAs), and is crucial for their stability and function.

In plants, nearly all miRNAs and siRNAs undergo 2′-O-methylation. nih.govnih.gov This modification is catalyzed by the methyltransferase protein HEN1. nih.govoup.comunl.edu The presence of the 2'-O-methyl group protects these small RNAs from enzymatic degradation, specifically from the addition of untemplated nucleotides to their 3' ends, a process known as uridylation, which can lead to their decay. nih.govoup.com Consequently, 2′-O-methylation enhances the stability of miRNAs and siRNAs, ensuring their proper function in post-transcriptional gene silencing. researchgate.net In the absence of HEN1, small RNAs lack this methylation, leading to their degradation and compromising the RNA silencing machinery. oup.com

In Drosophila, the regulation is more nuanced. While most miRNAs are loaded into the Argonaute1 (Ago1) protein and remain unmodified, a subset of miRNAs that associate with Argonaute2 (Ago2) are 2′-O-methylated. nih.gov This differential modification suggests a mechanism for sorting small RNAs into distinct functional complexes. nih.gov Studies have shown that there can be competition between different classes of small RNAs for methylation by HEN1, indicating a complex interplay in the regulation of these pathways. unl.edu Furthermore, research in Drosophila has identified a link between tRNA 2′-O-methylation and the modulation of small RNA silencing pathways, suggesting a broader role for this modification in gene regulation. nih.govbiorxiv.org

The table below summarizes the key components and their roles in the 2'-O-methylation of small RNAs.

| Component | Role in 2'-O-methylation Pathway | Organism(s) |

| HEN1 (HUA ENHANCER 1) | A methyltransferase that catalyzes the addition of a methyl group to the 3'-terminal nucleotide of small RNAs. nih.govoup.com | Plants, Drosophila |

| miRNAs (microRNAs) | A class of small non-coding RNAs that are often 2'-O-methylated, which enhances their stability and function in gene silencing. nih.govresearchgate.net | Plants, Animals |

| siRNAs (small interfering RNAs) | A class of double-stranded small RNAs that are 2'-O-methylated to protect them from degradation and ensure their role in RNA interference. oup.comwikipedia.org | Plants, Animals |

| Ago1 (Argonaute1) | A protein that binds to unmodified miRNAs in Drosophila. nih.gov | Drosophila |

| Ago2 (Argonaute2) | A protein that binds to 2'-O-methylated miRNAs in Drosophila. nih.gov | Drosophila |

Impact on Telomerase RNA Function and Activity

Telomerase, a ribonucleoprotein enzyme, is essential for maintaining the ends of chromosomes, known as telomeres. The RNA component of telomerase (telomerase RNA) serves as a template for the synthesis of telomeric DNA repeats. The modification of telomerase RNA by 2′-O-methylation has been shown to have a direct impact on the enzyme's function and activity.

Research utilizing a technique called RNA-guided RNA modification has allowed for the specific placement of 2′-O-methyl groups at particular nucleotides within the Saccharomyces cerevisiae telomerase RNA, known as TLC1. nih.govnih.gov These studies have demonstrated that the effect of 2′-O-methylation on telomerase activity is site-specific. For instance, methylation at certain positions within the pseudoknot structure of TLC1 RNA can lead to a reduction in telomerase activity, resulting in the shortening of telomeres. nih.govnih.gov Conversely, methylation at other nearby sites can cause a moderate increase in telomerase activity and telomere length. nih.govnih.gov

The following table details the observed effects of targeted 2'-O-methylation at specific sites within the Saccharomyces cerevisiae telomerase RNA (TLC1).

| Methylation Site in TLC1 RNA | Observed Effect on Telomerase Activity | Consequence for Telomere Length |

| U809 | Reduced activity nih.govnih.gov | Shortening nih.govnih.gov |

| A804 | Moderately increased activity nih.govnih.gov | Lengthening nih.govnih.gov |

| A805 | Moderately increased activity nih.govnih.gov | Lengthening nih.govnih.gov |

Role in Piwi-interacting RNA (piRNA) Biogenesis and Transposable Element Suppression

Piwi-interacting RNAs (piRNAs) are a class of small non-coding RNAs that are essential for silencing transposable elements, thereby maintaining genome integrity, particularly in germline cells. nih.govnih.gov A key step in the maturation of piRNAs is the 2′-O-methylation of their 3′ termini. nih.govnih.govresearchgate.net This modification is catalyzed by a conserved methyltransferase known as HEN1 in animals. nih.govnih.gov

The stabilization of piRNAs through 2′-O-methylation is directly linked to their function in suppressing transposable elements. rupress.org By ensuring a stable pool of mature piRNAs, this modification allows for the efficient recognition and silencing of transposon transcripts. nih.gov The piRNA-induced silencing complex (piRISC), which includes a Piwi protein and a mature piRNA, targets complementary transposon RNAs for degradation or induces chromatin modifications that lead to transcriptional repression of the transposable element locus. nih.gov Therefore, 2′-O-methylation is an indispensable step in the piRNA pathway that safeguards the genome against the potentially deleterious effects of transposable element activity.

Below is a summary of the key factors involved in the 2'-O-methylation of piRNAs and its role in transposon suppression.

| Factor | Function | Consequence of Deficiency |

| piRNAs | Small non-coding RNAs that guide the silencing of transposable elements. nih.govthe-innovation.org | Failure to suppress transposable elements, leading to genomic instability. |

| HEN1/HENN-1 | Methyltransferase that adds a 2'-O-methyl group to the 3' end of piRNAs. nih.govnih.gov | Reduced piRNA stability, accumulation of shortened and tailed piRNAs, and impaired transposon silencing. nih.gov |

| Piwi Proteins | A subclass of Argonaute proteins that bind to piRNAs to form the piRISC complex. nih.gov | Ineffective targeting and silencing of transposable elements. |

| Transposable Elements | Mobile genetic elements that can cause mutations and genomic instability if not silenced. nih.govwikipedia.org | Increased transposition activity, potentially leading to deleterious mutations. |

Advanced Methodologies for D Ribose, 2 O Methyl Detection and Quantification

Challenges in Comprehensive Mapping of 2′-O-methylation Sites

Comprehensive mapping of 2′-O-methylation sites across the transcriptome is a complex task fraught with several challenges. The widespread nature of this modification, found in nearly all types of cellular RNA including transfer RNAs (tRNAs), ribosomal RNAs (rRNAs), small nuclear RNAs (snRNAs), and messenger RNAs (mRNAs), makes a complete cataloging effort extensive. mdpi.comnih.gov

A significant hurdle is the requirement for substantial amounts of input RNA for many detection methods, which makes the analysis of low-abundance RNAs particularly difficult. mdpi.comnih.gov Furthermore, many internal mRNA Nm sites are incompletely methylated, which adds another layer of complexity to their detection and quantification. nih.gov Traditional biochemical and enzymatic methods, while foundational, often generate false-positive and false-negative signals. mdpi.comnih.gov High-throughput sequencing methods have their own biases; for instance, enzymatic or chemical fragmentation steps can introduce sequence bias. cd-genomics.com The sheer volume of data generated by these methods also presents significant bioinformatic challenges in distinguishing true modification signals from background noise. nih.gov

Traditional Biochemical and Enzymatic Approaches

Prior to the advent of high-throughput sequencing, a number of biochemical and enzymatic methods were the primary means of detecting 2′-O-methylation.

Exploiting Resistance to Alkaline Hydrolysis and Periodate Oxidation

A key chemical property of 2′-O-methylation is the increased resistance it confers to the phosphodiester backbone against alkaline hydrolysis. nih.govcd-genomics.com The presence of the methyl group at the 2′ position of the ribose sugar sterically hinders the nucleophilic attack that would otherwise lead to cleavage of the RNA strand. This property allows for the selective enrichment of 2′-O-methylated RNA fragments following alkaline treatment. cd-genomics.com

Similarly, the 2′-O-methyl group protects the 3′-terminal ribose from periodate oxidation. mdpi.comnih.gov Periodate specifically cleaves the cis-diol bond between the 2′- and 3′-hydroxyl groups of the ribose, but this reaction is blocked if the 2′-hydroxyl is methylated. This resistance to periodate oxidation can be used to specifically label and identify RNAs with a 3′-terminal 2′-O-methylation.

Reverse Transcription-Based Methods (e.g., RT Stop, Primer Extension, RTL-P, MeTH-seq)

Reverse transcription (RT)-based methods leverage the observation that reverse transcriptase enzymes tend to pause or stop at 2′-O-methylated nucleotides, particularly at low concentrations of deoxynucleotide triphosphates (dNTPs). mdpi.comnih.gov The 2′-O-methyl group is thought to create a conformational "bump" that impedes the progression of the polymerase. nih.gov

RT Stop and Primer Extension: In these classic approaches, a radiolabeled or fluorescently labeled primer is annealed to the RNA of interest, and a reverse transcription reaction is performed. The resulting cDNA products are then separated by gel electrophoresis. A stop or pause in the reverse transcription process at a specific nucleotide position, which is more pronounced at low dNTP concentrations, indicates the presence of a 2′-O-methylated nucleotide. mdpi.comnih.govnih.gov

RTL-P (Reverse Transcription at Low dNTP, followed by PCR): This method enhances the sensitivity of the RT stop assay by coupling it with quantitative PCR (qPCR). mdpi.comnih.govtandfonline.com By comparing the amount of PCR product generated from reverse transcription reactions performed at high and low dNTP concentrations, a semi-quantitative measure of the methylation at a specific site can be obtained. mdpi.comnih.gov

MeTH-seq (2'-O-Me-seq): This is a high-throughput sequencing method that maps RT stops generated under low dNTP conditions across the transcriptome. The 3' ends of the resulting truncated cDNAs are sequenced and mapped back to a reference genome to identify the locations of 2′-O-methylation. mdpi.com

RNA Fingerprinting Techniques

RNA fingerprinting is a classic technique that can be used to identify 2′-O-methylated nucleotides in long RNA molecules. nih.gov The method involves the enzymatic digestion of an RNA molecule into smaller oligonucleotide fragments using specific ribonucleases, such as RNase T1 and RNase T2. These fragments are then separated in two dimensions by high-voltage electrophoresis and thin-layer chromatography. The position of each oligonucleotide in the resulting "fingerprint" is determined by its base composition and length. The presence of a 2′-O-methyl group on a nucleotide alters its chemical properties and, consequently, the mobility of the oligonucleotide fragment containing it. This shift in mobility compared to an unmodified fragment of the same sequence allows for the identification of the 2′-O-methylated nucleotide.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) has become a powerful tool for the unambiguous identification and quantification of RNA modifications, including 2′-O-methylation.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Fragment Analysis

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a highly sensitive and specific method for the analysis of 2′-O-methylated RNA fragments. nih.gov In this approach, RNA is first digested into smaller oligonucleotides using specific endonucleases. The resulting mixture of fragments is then separated by HPLC, which separates the oligonucleotides based on their physicochemical properties, such as size and hydrophobicity. The separated fragments are then introduced into a mass spectrometer, which measures their mass-to-charge ratio.

By comparing the measured masses of the fragments to the theoretical masses of all possible fragments from the known RNA sequence, it is possible to identify the fragments that contain a 2′-O-methylation, as the methyl group adds a specific mass increment. Tandem mass spectrometry (MS/MS) can be used to further fragment the modified oligonucleotides to pinpoint the exact location of the 2′-O-methylation within the fragment. This method allows for both the identification and quantification of 2′-O-methylation at specific sites within an RNA molecule. nih.gov

Data Tables

Comparison of Methodologies for 2'-O-methylation Detection

| Methodology | Principle | Advantages | Limitations |

|---|---|---|---|

| Alkaline Hydrolysis/Periodate Oxidation | Exploits the chemical resistance of the 2'-O-methyl group to cleavage. | Relatively simple and inexpensive. Can be used for selective enrichment. | Indirect detection. Not easily adaptable for high-throughput analysis. |

| Reverse Transcription-Based Methods | Reverse transcriptase stalling at 2'-O-methylated sites, especially at low dNTP concentrations. | High sensitivity, especially when coupled with PCR. Can provide site-specific information. | Prone to false positives and negatives due to RNA secondary structure. Semi-quantitative. mdpi.comnih.gov |

| RNA Fingerprinting | Separation of enzymatically digested RNA fragments by 2D-TLC, with altered mobility of modified fragments. | Can analyze long RNA molecules. Provides positional information. | Labor-intensive. Requires radioactive labeling for high sensitivity. Low throughput. |

| HPLC-MS | Separation of RNA fragments by HPLC followed by mass determination by MS. | High specificity and sensitivity. Allows for both identification and quantification. nih.gov | Requires specialized equipment. Data analysis can be complex. nih.gov |

Quantitative Insights from Advanced Detection Methods

| Method | Quantitative Capability | Reported Performance Metric |

|---|---|---|

| NJU-seq | Quantitative | Can detect methylation levels as low as 1%. cd-genomics.com |

| Nm-REP-seq | Quantitative | Significantly reduces the false-positive rate compared to traditional chromatography methods (which can be >15%). cd-genomics.com |

| RTL-P | Semi-quantitative | Provides a relative measure of methylation levels by comparing PCR amplification under high and low dNTP conditions. mdpi.com |

| RiboMethSeq | Quantitative | Can be used for relative quantification of 2'-O-methylation levels. nih.gov |

Tandem Mass Spectrometry (LC-MS/MS) for Site-Specific Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and accurate analytical technique for the site-specific identification and quantification of 2'-O-methylated ribonucleosides within RNA. nih.govnih.gov This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of tandem mass spectrometry. nih.govnih.gov The process begins with the enzymatic digestion of an RNA sample into smaller fragments or individual nucleosides. This mixture is then introduced into the LC system, which separates the components based on their physicochemical properties, such as hydrophobicity. nih.gov

Following separation, the eluted molecules are ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. The identification of 2'-O-methylated nucleosides is generally achieved through a two-stage mass analysis (MS/MS). nih.gov In the first stage, precursor ions corresponding to the mass-to-charge ratio (m/z) of a methylated nucleoside are selected. These selected ions are then fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed in the second stage of mass spectrometry. prottech.com

A key diagnostic feature for identifying 2'-O-methylation is the fragmentation pattern, particularly the cleavage of the N-glycosidic bond between the ribose sugar and the nucleobase. nih.gov This fragmentation results in a characteristic neutral loss of the methylated ribose moiety (146 Da), which distinguishes it from the loss of an unmodified ribose (132 Da). nih.gov This highly specific fragmentation allows for the unambiguous detection of ribose-methylated nucleotides. nih.gov LC-MS/MS can be applied to analyze complex mixtures of oligonucleotides from nuclease digests, enabling the localization of modifications within a specific RNA fragment. nih.gov While considered a gold standard for validation, LC-MS/MS can be time-consuming and requires a relatively large amount of starting RNA material. researchgate.net

Advanced Mass Spectrometric Techniques for Monomethylated Nucleoside Isomers

A significant analytical challenge in RNA modification analysis is the differentiation of positional isomers—molecules with the same mass but different modification locations, such as ribose methylation versus base methylation (e.g., 2'-O-methyladenosine [Am] vs. N6-methyladenosine [m⁶A]). nih.gov Standard MS/MS analysis can be insufficient as some isomers produce identical nucleobase product ions. nih.gov Advanced mass spectrometric techniques, coupled with liquid chromatography, have been developed to overcome this challenge.

High-resolution mass spectrometry, such as that performed on Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, provides highly accurate mass measurements, which aids in the initial identification of compounds. nih.govmdpi.com The key to distinguishing isomers, however, often lies in their distinct chromatographic behavior and fragmentation patterns under specific conditions. Positional isomers typically exhibit different retention times during LC separation due to differences in their hydrophobicity. nih.gov

Furthermore, specialized fragmentation techniques can produce unique "fingerprints" for different isomers. For instance, higher-energy collisional dissociation (HCD) can generate unique fragmentation spectra that allow for the clear differentiation of isomers like m¹A from m⁶A. researchgate.net Another advanced approach involves chemical derivatization to enhance detection and differentiation. Permethylation is a derivatization strategy that has been adapted for ribonucleoside analysis. nih.gov This process improves the quantitative analysis of ribonucleosides and can help unambiguously characterize isomers like pseudouridine (Ψ) and uridine (B1682114) (U), which generate different precursor and product ions after derivatization. nih.gov These advanced methods provide the accuracy needed to validate findings from high-throughput sequencing and to create a precise map of RNA modifications. nih.gov

High-Throughput Sequencing-Based Methodologies